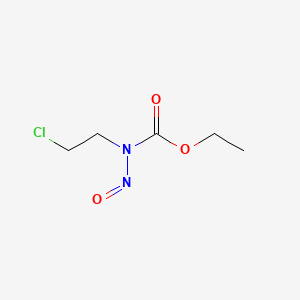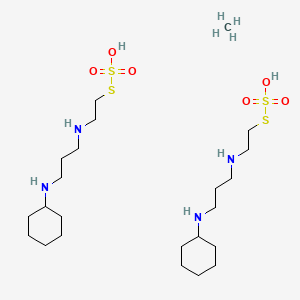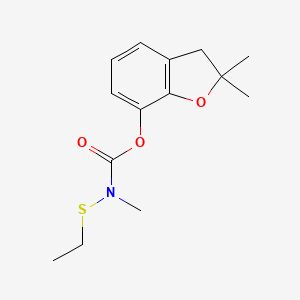
Carbamic acid, (2-chloroethyl)nitroso-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(2-chloroethyl)-N-nitrosocarbamate is a chemical compound known for its diverse applications in scientific research and industry. This compound is part of the broader class of N-nitrosoureas, which are recognized for their significant biological activities, particularly in the field of oncology .
Vorbereitungsmethoden
The synthesis of ethyl N-(2-chloroethyl)-N-nitrosocarbamate typically involves the reaction of ethyl carbamate with 2-chloroethylamine under nitrosation conditions. The reaction is carried out in the presence of nitrosating agents such as sodium nitrite in an acidic medium. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Ethyl N-(2-chloroethyl)-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .
Wissenschaftliche Forschungsanwendungen
Ethyl N-(2-chloroethyl)-N-nitrosocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biochemical research.
Medicine: It is investigated for its anticancer properties, particularly in the treatment of brain tumors and leukemia.
Wirkmechanismus
The mechanism of action of ethyl N-(2-chloroethyl)-N-nitrosocarbamate involves the generation of reactive intermediates that can form DNA adducts, leading to DNA damage and cell death. The compound releases nitric oxide, which can induce cytotoxic effects in cancer cells. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(2-chloroethyl)-N-nitrosocarbamate is similar to other N-nitrosoureas such as carmustine (BCNU), lomustine, and nimustine. These compounds share a common mechanism of action involving DNA alkylation and cross-linking, leading to cytotoxic effects. ethyl N-(2-chloroethyl)-N-nitrosocarbamate is unique in its specific chemical structure, which may confer distinct biological activities and pharmacokinetic properties .
Similar Compounds
- Carmustine (BCNU)
- Lomustine
- Nimustine
- Fotemustine
These compounds are all used in cancer treatment, particularly for brain tumors and hematological malignancies .
Eigenschaften
CAS-Nummer |
6296-45-3 |
|---|---|
Molekularformel |
C5H9ClN2O3 |
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
ethyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C5H9ClN2O3/c1-2-11-5(9)8(7-10)4-3-6/h2-4H2,1H3 |
InChI-Schlüssel |
NFCXERZWGPTYNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)






